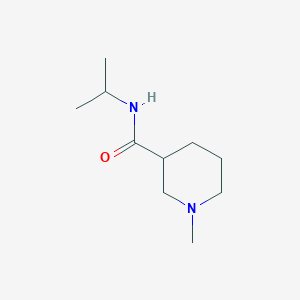

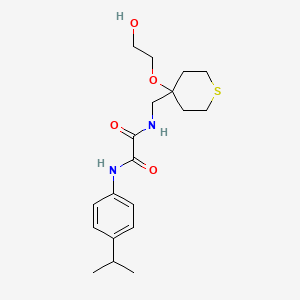

N-Isopropyl-1-methylpiperidine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Isopropyl-1-methylpiperidine-3-carboxamide is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of numerous scientific studies . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The specific chemical reactions involving this compound are not directly available from the search results.科学的研究の応用

Carboxamide-Pyridine N-oxide Heterosynthon in Crystal Engineering

Research has shown the assembly of novel carboxamide-pyridine N-oxide synthons via N-H...O- hydrogen bonding and C-H...O interactions. These synthons are utilized in creating triple helix architectures and synthesizing cocrystals of barbiturate drugs, demonstrating the application in crystal engineering and pharmaceutical cocrystal formation (L. Reddy, N. Babu, A. Nangia, 2006).

Catalytic Coupling in Organic Synthesis

Another study illustrates the ortho-alkylation of aromatic carboxamides and 2-phenylpyridine derivatives with Grignard reagents under a cobalt catalyst, showcasing the method's utility in the selective synthesis of mono- and dialkylated products. This process highlights the role of N-isopropylcarboxamide derivatives in facilitating organic synthesis via directed C-H bond activation (Quan Chen, L. Ilies, N. Yoshikai, E. Nakamura, 2011).

Drug Delivery and Bioengineering Applications

Poly(N-isopropyl acrylamide), a thermoresponsive polymer, has been extensively studied for its applications in drug delivery systems. Controlled, room-temperature polymerization techniques for N-isopropylacrylamide have been developed, leading to advancements in the synthesis of polymers for biomedical applications, including controlled drug release (A. Convertine, N. Ayres, C. Scales, A. Lowe, C. McCORMICK, 2004).

Cell Detachment and Tissue Engineering

Poly(N-isopropyl acrylamide) substrates are utilized for the nondestructive release of biological cells and proteins, facilitating studies on the extracellular matrix, cell sheet engineering, and the formation of tumor-like spheroids. These applications are crucial for advancements in tissue transplantation and bioengineering (M. Cooperstein, H. Canavan, 2010).

Transformation of Esters to Primary Amides

Magnesium nitride serves as a convenient source of ammonia for the transformation of various esters to their corresponding carboxamides, showcasing a practical application in the synthesis of primary amides from esters, which is vital for pharmaceutical and synthetic organic chemistry (G. Veitch, K. Bridgwood, S. Ley, 2008).

作用機序

Target of Action

The primary target of 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide is the Glycine Transporter 1 (GlyT1) . GlyT1 is a protein that plays a crucial role in the regulation of glycine concentrations in the synaptic cleft .

Mode of Action

1-methyl-N-(propan-2-yl)piperidine-3-carboxamide acts as a potent inhibitor of GlyT1 .

Biochemical Pathways

The increased concentration of glycine in the synaptic cleft enhances the activation of N-methyl-D-aspartate receptors (NMDARs) . NMDARs are ionotropic glutamate receptors that play key roles in synaptic plasticity and memory function .

Pharmacokinetics

1-methyl-N-(propan-2-yl)piperidine-3-carboxamide exhibits a favorable pharmacokinetics profile .

Result of Action

The inhibition of GlyT1 and the subsequent increase in glycine concentrations lead to enhanced activation of NMDARs . This can result in improved cognitive function and has potential therapeutic effects for conditions such as schizophrenia .

Action Environment

The action of 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by factors such as temperature and pH . .

特性

IUPAC Name |

1-methyl-N-propan-2-ylpiperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-8(2)11-10(13)9-5-4-6-12(3)7-9/h8-9H,4-7H2,1-3H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNLLCQUPVKEBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1CCCN(C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2751756.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3,4,5-triethoxybenzamide](/img/structure/B2751770.png)

![6-(aminomethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one hydrochloride](/img/structure/B2751771.png)

![5-[(4-Fluorophenyl)methoxy]-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2751778.png)